
2-(Tribromomethyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tribromomethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a tribromomethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-4(3H)-quinazolinone typically involves the bromination of a quinazolinone precursor. One common method is the reaction of 2-methyl-4(3H)-quinazolinone with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
化学反应分析
Types of Reactions
2-(Tribromomethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(aminomethyl)-4(3H)-quinazolinone derivative.
科学研究应用
2-(Tribromomethyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Tribromomethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the tribromomethyl group but shares the quinazolinone core.
2-Chloromethyl-4(3H)-quinazolinone: Similar structure with a chloromethyl group instead of tribromomethyl.
2-(Dibromomethyl)-4(3H)-quinazolinone: Contains two bromine atoms instead of three.
Uniqueness
2-(Tribromomethyl)-4(3H)-quinazolinone is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73987-33-4 |
|---|---|
分子式 |
C9H5Br3N2O |
分子量 |
396.86 g/mol |
IUPAC 名称 |
2-(tribromomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) |
InChI 键 |
UFVGPWKNCAAUJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



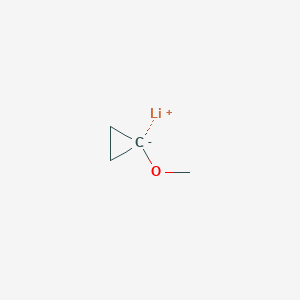

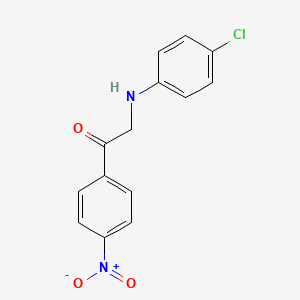
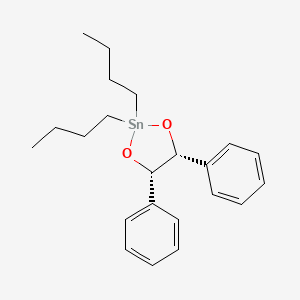

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)


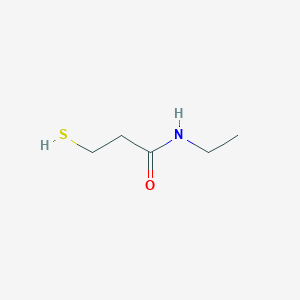
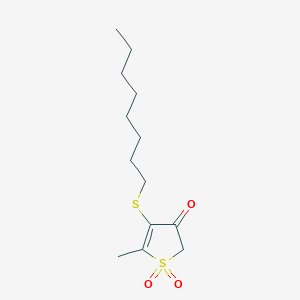
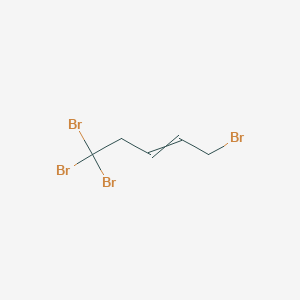
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
